molecular formula C7H9NO3S B181909 Ethyl 2-(4-hydroxythiazol-2-yl)acetate CAS No. 79878-57-2

Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Cat. No.: B181909
CAS No.: 79878-57-2
M. Wt: 187.22 g/mol
InChI Key: ZZGSZEVDFGBFJX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxythiazol-2-yl)acetate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxythiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-hydroxythiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Hydroxythiazole+Ethyl bromoacetateK2CO3,DMF,heatEthyl 2-(4-hydroxythiazol-2-yl)acetate\text{4-Hydroxythiazole} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 4-Hydroxythiazole+Ethyl bromoacetateK2​CO3​,DMF,heat​Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxythiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ethyl 2-(4-oxothiazol-2-yl)acetate.

    Reduction: Formation of ethyl 2-(4-hydroxythiazol-2-yl)ethanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(4-hydroxythiazol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxythiazol-2-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxythiazole moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity and exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-aminothiazol-2-yl)acetate
  • Ethyl 2-(4-methylthiazol-2-yl)acetate
  • Ethyl 2-(4-chlorothiazol-2-yl)acetate

Uniqueness

Ethyl 2-(4-hydroxythiazol-2-yl)acetate is unique due to the presence of the hydroxy group on the thiazole ring, which imparts distinct chemical reactivity and potential biological activity. This hydroxy group can participate in hydrogen bonding and other interactions, making it a valuable scaffold for the development of new compounds with enhanced properties.

Properties

IUPAC Name

ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGSZEVDFGBFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351929
Record name Ethyl (4-hydroxy-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79878-57-2
Record name Ethyl (4-hydroxy-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79878-57-2
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